molecular formula C12H16N2O B1365427 1-Phenylpiperidine-4-carboxamide CAS No. 170353-34-1

1-Phenylpiperidine-4-carboxamide

Cat. No. B1365427
M. Wt: 204.27 g/mol
InChI Key: ZJYUUAQHPGQMQO-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O .

Piperidine derivatives, such as 1-Phenylpiperidine-4-carboxamide, are common in pharmaceuticals . They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

  • Anticancer : Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the growth of various types of cancers both in vitro and in vivo .

  • Antiviral : A study evaluated the in vitro activities of a piperidine-4-carboxamide compound (NCGC2955) against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound showed antiviral activity in NL63-infected Vero and MK2 cells .

  • Antimalarial : Piperidine derivatives have also been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .

  • Antimicrobial and Antifungal : These compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi .

  • Antihypertension : Piperidine derivatives have been used as antihypertension agents . They can help lower blood pressure .

  • Analgesic and Anti-inflammatory : These compounds have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation .

  • Anti-Alzheimer : Piperidine derivatives have been used in drugs for Alzheimer’s disease therapy . They can help in the management of Alzheimer’s disease by inhibiting the formation of amyloid plaques .

  • Antipsychotic : These compounds have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders like schizophrenia .

  • Anticoagulant : Piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots and are useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism .

  • Antioxidant : These compounds have been used as antioxidants . They can help protect the body from damage caused by harmful molecules called free radicals .

  • Anti-Asthma : Some piperidine derivatives have shown potential in the treatment of asthma . They can help manage symptoms of asthma by reducing inflammation in the airways .

  • Antidepressant : Certain piperidine derivatives have shown antidepressant-like effects . They can help manage symptoms of depression .

Safety And Hazards

The safety information available indicates that 1-Phenylpiperidine-4-carboxamide is potentially harmful if swallowed (Hazard Statement: H302)2. Precautionary measures include avoiding eye contact and wearing protective gloves2.


Future Directions

Piperidine derivatives, including 1-Phenylpiperidine-4-carboxamide, are pivotal in the production of drugs and have several important pharmacophoric features6. They are utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals5. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry5. This suggests a promising future direction for the research and development of 1-Phenylpiperidine-4-carboxamide and similar compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.


properties

IUPAC Name

1-phenylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYUUAQHPGQMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442077
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-4-carboxamide

CAS RN

170353-34-1
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-carbamoyl-1-phenylpyridinium chloride (13 g), 10% palladium-on-carbon catalyst (260 mg) and ethanol (250 ml) was hydrogenated at ambient temperature and pressure for 2 days. The solution was filtered (Celite) and the filtrate was concentrated to approximately 50 ml. This solution was cooled and the solid precipitate collected by filtration to give 1-phenylpiperidine-4-carboxamide (5.99 g).
Name
4-carbamoyl-1-phenylpyridinium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g palladium on charcoal (10%) were added to a solution of 22.7 g 4-Carbamoyl-1-phenyl-pyridinium hydrochloride in 500 ml ethanol EtOH. The reaction mixture was stirred at room temperature under an atmosphere of hydrogen at 3 bar for one hour. The catalyst was filtered off through a pad of celite and washed with ethanol. The filtrate was evaporated in vacuo. The resulting residue was purified by flash chromatography on silica gel with the eluent ethyl acetate:methanol=9:1=>4:1 to obtain 6.9 g 1-Phenyl-piperidine-4-carboxylic acid amide as a solid.
Name
4-Carbamoyl-1-phenyl-pyridinium hydrochloride
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
ethanol EtOH
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.